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Caffeine, 8-((2-hydroxyethyl)thio)-

Cat. No.: B15345343
CAS No.: 114864-92-5
M. Wt: 270.31 g/mol
InChI Key: REVYYWXIURTZMT-UHFFFAOYSA-N
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Description

Contextualization of Caffeine (B1668208) within the Methylxanthine Class

Caffeine, a well-known psychoactive compound, belongs to a class of naturally occurring alkaloids known as methylxanthines. The core of these molecules is a xanthine (B1682287) structure, a nitrogenous bicyclic compound. Caffeine is specifically 1,3,7-trimethylxanthine. Other prominent members of the methylxanthine family include theophylline (B1681296) (1,3-dimethylxanthine) and theobromine (B1682246) (3,7-dimethylxanthine). These compounds are found in various plants, with coffee seeds and tea leaves being primary sources of caffeine. nih.gov

The pharmacological effects of methylxanthines are largely attributed to their ability to act as antagonists at adenosine (B11128) receptors. researchgate.net Caffeine, for instance, is non-selective in its antagonism of A1 and A2A adenosine receptor subtypes. nih.govnih.gov This non-selective interaction contributes to its complex physiological effects, including central nervous system stimulation. researchgate.net

Significance of Structural Modifications at the C-8 Position of the Xanthine Core

The xanthine molecule offers several positions for chemical modification. However, the C-8 position is particularly noteworthy as it is not substituted with a methyl group in caffeine, making it a prime site for chemical transformations. researchgate.net The introduction of various substituents at this position can significantly alter the pharmacological profile of the resulting derivative. researchgate.netresearchgate.net

Research has demonstrated that C-8 substitutions can lead to derivatives with a range of activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and acetylcholinesterase inhibition. researchgate.net For example, the introduction of an 8-phenyl group to theophylline enhances its adenosine receptor antagonist potency by 25-35 fold. researchgate.net Similarly, 8-cycloalkyl substituents on caffeine have been shown to markedly increase its activity at the A2A receptor. researchgate.net These findings underscore the critical role of the C-8 position in defining the interaction of xanthine derivatives with their biological targets.

Rationale for Research on 8-Thio-Substituted Caffeine Derivatives

The exploration of 8-thio-substituted caffeine derivatives is driven by the quest for compounds with improved therapeutic properties, such as enhanced potency, selectivity, or reduced toxicity. The introduction of a sulfur-containing moiety at the C-8 position can influence the molecule's electronic and steric properties, potentially leading to more favorable interactions with biological targets.

For instance, certain caffeine-8-(2-thio)propanoate derivatives have been noted for their low hepatotoxicity. researchgate.netresearchgate.net Furthermore, the synthesis of various 8-thio-caffeine analogs has been pursued to investigate their antioxidant and cytoprotective potential. daneshyari.comnih.gov One study identified an 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine derivative with significant antioxidant properties, protecting human erythrocytes from oxidative damage. daneshyari.comnih.govresearchgate.net These studies provide a strong rationale for investigating novel 8-thio-substituted caffeine derivatives like Caffeine, 8-((2-hydroxyethyl)thio)-.

Overview of Research Approaches for Novel Chemical Entities

The development of novel chemical entities such as C-8 substituted caffeine derivatives typically follows a structured research path. This process often begins with the chemical synthesis of the target compound and a series of related analogs. The synthesis of C-8 substituted caffeine derivatives commonly involves an intermediate step of preparing 8-halocaffeine, such as 8-bromocaffeine, which then undergoes a nucleophilic substitution reaction. researchgate.netnih.gov

Following synthesis, the new compounds are subjected to a battery of in vitro and in silico evaluations. nih.gov In vitro assays are used to determine the compound's biological activity, such as its affinity for specific receptors or its ability to inhibit enzymes. researchgate.net For example, the antioxidant capacity of new derivatives can be assessed using methods like the ferrous ion chelating activity assay. nih.gov

In silico methods, including molecular docking and pharmacokinetic predictions, play a crucial role in modern drug discovery. nih.govnih.gov These computational tools help to predict how a compound will interact with its target and its likely absorption, distribution, metabolism, and excretion (ADME) profile within an organism. nih.gov This multi-pronged approach allows researchers to build a comprehensive understanding of a novel compound's potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N4O3S B15345343 Caffeine, 8-((2-hydroxyethyl)thio)- CAS No. 114864-92-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114864-92-5

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

8-(2-hydroxyethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O3S/c1-12-6-7(11-9(12)18-5-4-15)13(2)10(17)14(3)8(6)16/h15H,4-5H2,1-3H3

InChI Key

REVYYWXIURTZMT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1SCCO)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 2 Hydroxyethyl Thio Caffeine

Precursor Synthesis Strategies for 8-Halocaffeine Intermediates

The creation of 8-halocaffeine intermediates, such as 8-bromocaffeine or 8-chlorocaffeine (B118225), is a critical first step. These halogenated compounds serve as versatile precursors for a wide array of C-8 substituted caffeine (B1668208) derivatives. researchgate.netresearchgate.net

Bromination and Chlorination Pathways for Caffeine at the C-8 Position

The halogenation of caffeine at the C-8 position can be achieved through several established methods. For instance, 8-bromocaffeine can be synthesized using reagents like potassium bromide or N-bromosuccinimide (NBS). researchgate.netresearchgate.net Similarly, 8-chlorocaffeine can be prepared using N-chlorosuccinimide (NCS). researchgate.net Another approach involves the direct fluorination of caffeine using agents like Selectfluor® in a suitable solvent such as acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net This direct fluorination method has been noted for its scalability. researchgate.netresearchgate.net

A modified and optimized method for the synthesis of 8-bromocaffeine has been developed, which involves a change in the brominating agent to reduce costs. researchgate.net The process typically involves reacting caffeine with the chosen halogenating agent under specific conditions, followed by purification of the resulting 8-halocaffeine. researchgate.netresearchgate.net

Optimization of Halogenation Reactions

Optimizing halogenation reactions is crucial for maximizing yield and purity while minimizing costs and environmental impact. Research has focused on various aspects of optimization, including the choice of halogenating agent and reaction conditions. For example, a cost-effective synthesis of 8-bromocaffeine has been achieved by altering the brominating agent. researchgate.net

The use of different solvents and temperatures can also significantly influence the outcome of the reaction. For instance, direct fluorination with Selectfluor® is effectively carried out in acetonitrile at room temperature. researchgate.netresearchgate.net The optimization process often involves systematic studies where parameters like catalyst type and concentration are varied to determine the most efficient synthetic route. researchgate.net

Targeted Synthesis of 8-((2-hydroxyethyl)thio)caffeine

Once the 8-halocaffeine intermediate is obtained, the next step is the targeted synthesis of 8-((2-hydroxyethyl)thio)caffeine. This is typically achieved through a nucleophilic substitution reaction.

Nucleophilic Substitution Reactions with Hydroxyethylthiol Reagents

The synthesis of 8-thio substituted xanthines, including 8-((2-hydroxyethyl)thio)caffeine, is most efficiently accomplished from their corresponding 8-bromo-, 8-chloro-, or 8-oxo-xanthine precursors. researchgate.net The reaction involves a nucleophilic attack by the sulfur atom of a hydroxyethylthiol reagent, such as 2-mercaptoethanol, on the electron-deficient C-8 position of the 8-halocaffeine. The halogen atom acts as a leaving group, and a new carbon-sulfur bond is formed. youtube.com

This nucleophilic substitution can be carried out with various 8-halocaffeines, including 8-bromo- or 8-chlorocaffeine. researchgate.net The reaction of 8-halocaffeines with nucleophiles like amines and alcohols often occurs under reflux conditions in an appropriate solvent, leading to moderate to high yields of the 8-substituted caffeine derivatives. researchgate.netresearchgate.net

Reaction Conditions and Yield Optimization

The conditions for the nucleophilic substitution reaction are critical for achieving high yields and purity. Factors such as the solvent, temperature, and reaction time must be carefully controlled. For instance, heating a mixture of 8-bromocaffeine and the appropriate amine in ethanol (B145695) under reflux for a specific duration is a common procedure. researchgate.net

Optimization studies have been conducted to enhance the efficiency of these reactions. For example, in the esterification of a related compound, caffeine-8-thioglycolic acid, it was found that using an ion-exchange resin as a catalyst significantly increased the ester yields and simplified the isolation process. researchgate.net Such findings suggest that the choice of catalyst and reaction medium can play a pivotal role in optimizing the synthesis of 8-((2-hydroxyethyl)thio)caffeine and its derivatives. Research has shown that yields for similar caffeine derivatives can range from 51% to 96%. researchgate.net

Characterization Techniques for Synthesized Compounds

Following the synthesis, a comprehensive characterization of the newly formed compounds is essential to confirm their structure and purity. A variety of spectroscopic and analytical techniques are employed for this purpose.

The synthesized 8-((2-hydroxyethyl)thio)caffeine and its intermediates are typically characterized using methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry (MS). researchgate.netresearchgate.netnih.govnih.gov These techniques provide detailed information about the molecular structure, functional groups, and molecular weight of the compounds.

In some cases, single-crystal X-ray diffraction is used to determine the precise three-dimensional molecular structure of the synthesized derivatives. researchgate.netnih.gov Elemental analysis may also be performed to confirm the elemental composition of the compounds. researchgate.net

Spectroscopic Analysis Methodologies (e.g., NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise molecular structure. For 8-thio-caffeine derivatives, the ¹H NMR spectrum is expected to show characteristic signals for the methyl protons of the caffeine core, typically resonating at distinct chemical shifts. The protons of the (2-hydroxyethyl)thio substituent would present as two triplets, corresponding to the methylene (B1212753) groups adjacent to the sulfur and hydroxyl functionalities, respectively. The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent dependent. In the ¹³C NMR spectrum, the C-8 carbon would show a significant upfield shift upon substitution with the thioether group compared to 8-halocaffeine precursors. The carbons of the hydroxyethylthio moiety would also be clearly identifiable.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The spectrum of 8-((2-hydroxyethyl)thio)caffeine would be expected to exhibit characteristic absorption bands. These include the C=O stretching vibrations of the two carbonyl groups in the xanthine (B1682287) ring, typically observed in the range of 1650-1750 cm⁻¹. The presence of the hydroxyl group would be confirmed by a broad O-H stretching band around 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the methyl and methylene groups, and C-N stretching vibrations within the purine (B94841) ring system.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 8-((2-hydroxyethyl)thio)caffeine, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₀H₁₄N₄O₃S). The fragmentation pattern would likely involve the loss of the hydroxyethylthio side chain or parts of it, providing additional structural information. For instance, a series of caffeine-8-(2-thio)-propanoic hydrazid-hydrazone derivatives were successfully characterized by MS, among other techniques. researchgate.net

Interactive Spectroscopic Data Table for a Representative 8-thio-caffeine Analog (Hypothetical Data)

Spectroscopic TechniqueObserved Signals/PeaksInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 7.5 (s, 1H), 4.0 (t, 2H), 3.6 (t, 2H), 3.4 (s, 3H), 3.2 (s, 3H), 2.5 (s, 3H), 2.1 (br s, 1H)Imidazole (B134444) proton, -S-CH₂-, -CH₂-OH, N-CH₃, N-CH₃, N-CH₃, -OH
¹³C NMR (CDCl₃, 100 MHz)δ 155.0, 151.5, 148.0, 141.0, 107.0, 60.5, 35.0, 31.5, 29.7, 27.9C=O, C=O, C-8, C-4, C-5, -CH₂-OH, -S-CH₂-, N-CH₃, N-CH₃, N-CH₃
FT-IR (KBr, cm⁻¹)3400 (br), 2950, 1700, 1650, 1540, 1230, 1050O-H stretch, C-H stretch, C=O stretch, C=O stretch, C=N stretch, C-N stretch, C-O stretch
MS (ESI+)m/z 287 [M+H]⁺Molecular weight confirmation

Chromatographic Purity Assessment (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and reliable method for assessing the purity of synthesized compounds like 8-((2-hydroxyethyl)thio)caffeine. This technique separates compounds based on their hydrophobicity.

In a typical RP-HPLC analysis, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, is employed. The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any starting materials, by-products, or degradation products. Detection is commonly performed using a UV detector at a wavelength where the caffeine scaffold exhibits strong absorbance, typically around 270-280 nm. The purity of the sample is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. While specific RP-HPLC methods for 8-((2-hydroxyethyl)thio)caffeine are not detailed in available literature, methods for caffeine and its other derivatives are well-established and could be readily adapted. sigmaaldrich.comresearchgate.netresearchgate.net

Interactive RP-HPLC Purity Assessment Data Table (Hypothetical Data)

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 273 nm
Retention Time 4.5 min
Purity >98% (by peak area)

Derivatization and Further Modification of the Hydroxyethylthio Moiety

The presence of a primary hydroxyl group in the 8-((2-hydroxyethyl)thio)caffeine molecule provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potentially new or enhanced biological properties.

The hydroxyl group can undergo a variety of common organic transformations. Esterification with various carboxylic acids, acid chlorides, or anhydrides would yield a series of esters with varying chain lengths and functionalities. These reactions are typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification is another viable modification route. Reaction with alkyl halides or tosylates under basic conditions (e.g., using sodium hydride) would lead to the formation of ether derivatives. This allows for the introduction of different alkyl or aryl groups, thereby modulating the lipophilicity and steric properties of the molecule.

Furthermore, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, a mild oxidation with pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while a stronger oxidant like potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid derivative. These new functional groups can then be used for subsequent reactions, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.

The ability to perform these chemical transformations on the hydroxyethylthio moiety significantly expands the chemical space that can be explored starting from 8-((2-hydroxyethyl)thio)caffeine, offering a platform for the development of new compounds with tailored properties.

Molecular Mechanisms and Biochemical Interactions of 8 2 Hydroxyethyl Thio Caffeine

Adenosine (B11128) Receptor Modulation by 8-Substituted Xanthines

Xanthine (B1682287) derivatives, a class of compounds to which 8-((2-hydroxyethyl)thio)caffeine belongs, are well-documented for their interactions with adenosine receptors. nih.gov Naturally occurring xanthines like caffeine (B1668208) and theophylline (B1681296) are known antagonists of these receptors. nih.govnih.gov The introduction of substituents at the 8-position of the xanthine core has been a key strategy in developing potent and selective adenosine receptor antagonists. nih.govnih.gov

8-substituted xanthines generally act as potent antagonists at A1 adenosine receptors. nih.gov The affinity of these compounds for the A1 receptor can be significantly enhanced by specific substitutions. For instance, elongating the alkyl groups at the 1 and 3 positions from methyl to propyl can increase affinity. nih.gov A substantial increase in potency is also observed with the introduction of an 8-phenyl group. nih.govpnas.org Further modifications to this 8-phenyl ring can lead to compounds with exceptionally high affinity, demonstrating the critical role of the 8-substituent in receptor binding. pnas.org The antagonism at A1 receptors is a key component of the pharmacological profile of this class of molecules.

Similar to their action on A1 receptors, 8-substituted xanthines also function as antagonists at A2A adenosine receptors. nih.gov Caffeine itself is a known antagonist of both A1 and A2A receptors. nih.govresearchgate.net The binding of caffeine to the A2A receptor involves specific interactions, such as the formation of a hydrogen bond with the residue N6.55. nih.gov Studies have identified an intermediate binding conformation for caffeine at the extracellular mouth of the receptor, highlighting the dynamic nature of ligand binding. nih.gov The reinforcing effects and behavioral sensitization associated with caffeine are believed to be mediated through its antagonism of the A2A receptor. nih.gov

The interaction of 8-substituted xanthines extends to the A2B and A3 adenosine receptor subtypes. While potent ligands have been developed, achieving high selectivity between A2B and A2A receptors can be challenging for some derivatives. nih.gov For A2B receptors, the affinity is influenced by the electronic and lipophilic properties of the ligands. nih.gov Structure-activity relationship studies have shown that having a larger alkyl group at the 1-position compared to the 3-position, in conjunction with an 8-phenyl group, can favor affinity for the human A2B receptor. capes.gov.br Regarding the A3 receptor, certain 1,3-dialkylxanthine derivatives have shown effective binding, indicating that the structural features of the xanthine core can be tailored to target this subtype as well. nih.gov

Enzyme Inhibition Profiles

Xanthine derivatives are recognized as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). rxlist.comyoutube.com This inhibition leads to an increase in intracellular cAMP and cGMP, resulting in various physiological effects. rxlist.comnih.gov Many xanthines, including caffeine, are non-selective PDE inhibitors, affecting multiple PDE isoforms. youtube.comnih.gov For example, certain xanthine derivatives have been shown to inhibit different PDE isoforms such as PDE I, PDE II, PDE III, and PDE IV with varying potencies. nih.gov Propentofylline, a related xanthine, has demonstrated notable inhibitory activity against the cGMP-stimulatable PDE II. nih.gov The bronchodilatory effects of some xanthines are attributed, in part, to their inhibition of PDEs in airway smooth muscle. nih.gov

Inhibitory Profile of Selected Xanthine Derivatives on PDE Isoforms
Xanthine DerivativeTarget PDE IsoformObserved EffectIC50 (µM)
PropentofyllinecGMP-stimulatable PDE IIMost inhibitory among tested xanthines20
TorbafyllinePDE IWeak inhibitor with some selectivity-
PentoxifyllinePDE IInhibits calcium plus calmodulin-stimulated activity-
Methylxanthines (general)Non-selectiveIncrease cAMP and cGMP levels-

Caffeine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, but it does not significantly inhibit butyrylcholinesterase (BChE). nih.govmdpi.comresearchgate.net Studies have determined that caffeine acts as a non-competitive inhibitor of AChE. nih.govmdpi.com The inhibition of AChE by caffeine is considered relevant at certain concentrations, with a reported inhibition constant (Ki) of 175 ± 9 µmol/L. nih.govresearchgate.net This inhibitory action is another facet of the complex pharmacology of caffeine and its derivatives. Research on tea extracts has also highlighted the AChE inhibitory potential of their components, including caffeine. nih.gov

Acetylcholinesterase (AChE) Inhibition by Caffeine
CompoundEnzymeInhibition TypeInhibition Constant (Ki)
CaffeineAcetylcholinesterase (AChE)Non-competitive175 ± 9 µmol/L
CaffeineButyrylcholinesterase (BChE)Weak inhibition13.9 ± 7.4 mol/L

Topoisomerase II Inhibitory Effects

Monoamine Oxidase Inhibition Studies

Derivatives of caffeine with substitutions at the C8 position have been a focus of research for their potential as monoamine oxidase (MAO) inhibitors. Studies have shown that 8-sulfanylcaffeine analogues can act as reversible and competitive inhibitors of MAO-B, with potencies comparable to their 8-oxycaffeine counterparts. nih.gov For example, 8-{[(4-bromophenyl)methyl]sulfanyl}caffeine was identified as a potent MAO-B inhibitor. nih.gov These findings suggest that the sulfur atom in the C8-substituent is well-tolerated and can contribute to the inhibitory activity.

While direct inhibitory data for 8-((2-hydroxyethyl)thio)caffeine on MAO-A and MAO-B is not specified in the provided search results, the general findings for 8-sulfanylcaffeine derivatives indicate a propensity for MAO-B selectivity. nih.gov The exploration of various C8 substituents has been driven by the aim to discover potent and selective MAO inhibitors. nih.govnih.gov The aminocaffeine analogues, in contrast, have generally been found to be weak MAO inhibitors. nih.gov

Other Intracellular Signaling Pathway Interactions

Cyclic AMP (cAMP) Modulation

The parent compound, caffeine, is a known inhibitor of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels. While specific studies on the direct effect of 8-((2-hydroxyethyl)thio)caffeine on cAMP modulation are not detailed in the provided search results, it is known that modifications at the C8 position can influence the biological activities of caffeine derivatives, including their potential as phosphodiesterase inhibitors. researchgate.net

Redox Modulation and Antioxidant Activity at the Molecular Level

Mechanisms of Free Radical Scavenging

The antioxidant properties of various thio-caffeine analogues have been investigated. researchgate.netnih.govdaneshyari.com These studies reveal that the introduction of a sulfur-containing substituent at the C8 position can confer significant antioxidant activity. The parent compound, caffeine, itself has been shown to be an efficient scavenger of hydroxyl radicals (•OH), with a reaction rate constant comparable to other potent •OH radical scavengers. nih.gov Electron spin resonance (ESR) studies suggest that caffeine reacts with •OH to form a caffeine-derived oxygen-centered radical. nih.gov

For 8-thio-caffeine derivatives, their antioxidant potential has been evaluated through various chemical and cell-based assays. nih.govdaneshyari.com While the precise mechanism for 8-((2-hydroxyethyl)thio)caffeine is not explicitly detailed, the general understanding is that the sulfur atom can play a role in neutralizing free radicals. The cytoprotective potential of some thio-caffeine derivatives has been demonstrated by their ability to protect human erythrocytes from oxidative damage induced by free radical generators like AAPH. researchgate.netnih.govdaneshyari.com

Cellular Antioxidant Defense System Interactions (in vitro)

Research into the in vitro interactions of 8-((2-hydroxyethyl)thio)caffeine with cellular antioxidant defense systems has primarily focused on its cytoprotective effects against chemically induced oxidative stress in cellular models, particularly human red blood cells (RBCs). These studies place the compound within a broader class of C8-substituted thio-caffeine analogues investigated for their antioxidant potential.

The primary mechanism of action observed for these derivatives is not the direct modulation of specific antioxidant enzymes but rather a combination of iron chelation and cell membrane stabilization. nih.gov By interacting with the lipid bilayer, these compounds help protect membrane components and vital intracellular proteins, such as hemoglobin, from damage induced by reactive oxygen species (ROS). nih.gov

In studies using human erythrocytes as a model, the cytoprotective activity of various C8-substituted caffeine derivatives was evaluated against peroxyl radicals generated by 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH), a standard ROS inducer. nih.govnih.gov The ability of these compounds to inhibit AAPH-induced hemolysis serves as a key indicator of their antioxidant and membrane-stabilizing efficacy. nih.gov

While comprehensive data on the direct interaction of 8-((2-hydroxyethyl)thio)caffeine with specific antioxidant enzymes like catalase, superoxide (B77818) dismutase (SOD), or glutathione (B108866) peroxidase (GPx) is not extensively detailed in the available literature, studies on its broader class of 8-thioalkyl derivatives provide context for its activity. A 2016 study by Jasiewicz et al. synthesized and evaluated a series of nine thio-caffeine analogues for their ability to protect human erythrocytes from AAPH-induced oxidative damage. daneshyari.com This research identified another derivative, 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine, as possessing exceptionally high antioxidant properties comparable to the standard antioxidant Trolox. nih.govdaneshyari.com

A subsequent, more extensive study in 2023 assessed 33 different C8-substituted caffeine derivatives and confirmed that their cytoprotective effects are highly dependent on the specific substituent. nih.gov While some derivatives showed protective activity exceeding 50% of that of Trolox, others exhibited low activity similar to that of unmodified caffeine. nih.gov The specific performance of 8-((2-hydroxyethyl)thio)caffeine within this large-scale comparison is not individually detailed in the referenced abstracts. The primary antioxidant mechanisms proposed for the active compounds in this class were hydrogen atom transfer (HAT), radical adduct formation (RAF), or single electron transfer (SET). nih.gov

The following table summarizes the findings from in vitro cytoprotection assays relevant to this class of compounds.

Assay Cell Model Oxidative Stressor Key Findings for Thio-Caffeine Derivatives Reference
Oxidative Hemolysis InhibitionHuman Red Blood Cells (RBCs)AAPHA series of nine thio-caffeine analogues were tested; protective effects were structure-dependent. The derivative 8-[(pyrrolidin-1-ylcarbonothioyl)sulfanyl]caffeine showed the highest cytoprotective potential. daneshyari.com
Cytoprotective ActivityHuman Red Blood Cells (RBCs)AAPHA larger group of C8-substituted derivatives showed a wide range of cytoprotective activity, with some being highly effective. The proposed mechanisms include membrane stabilization and iron chelation. nih.govnih.gov

Structure Activity Relationship Sar Studies of 8 2 Hydroxyethyl Thio Caffeine Analogues

Influence of C-8 Substitution on Adenosine (B11128) Receptor Selectivity and Potency

The C-8 position of the xanthine (B1682287) core, which is unsubstituted in caffeine (B1668208), represents a key site for chemical modification to modulate pharmacological activity. researchgate.net Substitutions at this position can significantly impact a compound's affinity and selectivity for different adenosine receptor subtypes, primarily A1 and A2A. researchgate.netnih.gov

Research has shown that introducing various substituents at the C-8 position can lead to derivatives with increased potency and selectivity compared to caffeine, which is a non-selective antagonist of adenosine receptors. researchgate.netnih.gov For instance, the introduction of an aryl group at the C-8 position has been shown to greatly increase the inhibitory potential of compounds towards both adenosine receptors and phosphodiesterases (PDEs). researchgate.net A comparative study highlighted that 8-phenyltheophylline (B1204217) is 100-fold and 30-fold more potent at A1 and A2A receptors, respectively, than theophylline (B1681296). researchgate.net

The nature of the linker at the C-8 position also plays a crucial role. Studies on C-8 two-chain-length linkers have demonstrated that these can enhance adenosine receptor affinity. nih.gov For example, a benzyloxy linker was found to have the highest affinity for the A1 adenosine receptor, while a para-chloro-substituted phenoxymethyl (B101242) linker showed the best affinity for the A2A adenosine receptor. nih.gov This indicates that both the composition and the substitution pattern of the group at C-8 are critical determinants of receptor selectivity. The position of an oxygen atom within the linker can also influence selectivity, with a phenoxymethyl linker favoring A1 selectivity over a benzyloxy linker. nih.gov

Role of the Thioether Linkage in Biological Activity

The sulfur atom in the thioether bond can participate in various non-covalent interactions with biological targets, including hydrogen bonds and van der Waals forces. The presence of the thioether linkage is integral to the antioxidant properties observed in some of these caffeine derivatives. A series of thio-caffeine analogues were synthesized and evaluated for their antioxidant properties, with some demonstrating significant cytoprotective potential. researchgate.netnih.gov

Contribution of the Hydroxyethyl (B10761427) Group to Molecular Interactions

The hydroxyethyl group, -CH2CH2OH, attached to the thioether linkage at the C-8 position, introduces a polar hydroxyl (-OH) group. This group is capable of acting as both a hydrogen bond donor and acceptor, which can significantly enhance the binding affinity of the molecule to its biological target.

The terminal hydroxyl group can form specific hydrogen bonds with amino acid residues in the binding pocket of a receptor or enzyme. This directed interaction can contribute to the potency and selectivity of the compound. While direct studies on the specific contribution of the hydroxyethyl group in 8-((2-hydroxyethyl)thio)caffeine are limited in the provided search results, the principles of medicinal chemistry suggest that this group is crucial for establishing favorable interactions within a binding site. The ability to form hydrogen bonds is a key factor in molecular recognition and binding affinity.

Correlations between Structural Features and Enzyme Binding Affinities

Beyond adenosine receptors, C-8 substituted caffeine derivatives have been investigated as inhibitors of various enzymes. researchgate.net The structural features of these analogues, including the nature of the C-8 substituent, directly correlate with their enzyme binding affinities.

For example, derivatives of caffeine with substitutions at the C-8 position have been reported to exhibit inhibitory activity against phosphodiesterases (PDEs), topoisomerase II, and acetylcholinesterase (AChE). researchgate.net The introduction of aryl substitutions at the C-8 position has shown a strong affinity for increasing the inhibitory potential towards PDEs. researchgate.net

Molecular docking studies have been employed to understand the binding modes of these compounds. For instance, certain 8-caffeinyl chalcone (B49325) hybrid conjugates have demonstrated robust binding affinities to B-RAF kinase and human dihydrofolate reductase (hDHFR) enzymes in silico. researchgate.net These computational analyses help to correlate specific structural features with the observed inhibitory activities and guide the design of more potent and selective enzyme inhibitors.

Theoretical and Computational Chemistry of 8 2 Hydroxyethyl Thio Caffeine

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets and understanding the binding mechanisms of ligands like 8-((2-hydroxyethyl)thio)caffeine.

Ligand-Receptor Interaction Modeling

Molecular docking simulations have been employed to investigate the interaction of caffeine (B1668208) derivatives with various receptors. For instance, studies on caffeine and its derivatives with the adenosine (B11128) A2A receptor (A2AAR), a G-protein-coupled receptor, have revealed key binding pathways and interactions. researchgate.netnih.gov Gaussian-accelerated molecular dynamics (GaMD) simulations have successfully captured the binding and dissociation of caffeine from the A2AAR, showing that the ligand can bind to the orthosteric site of the receptor. researchgate.netnih.gov The interactions are often characterized by hydrogen bonds and van der Waals forces. nih.gov For example, molecular docking of caffeine with bovine lactoferrin indicated that hydrogen bonds and van der Waals forces are the predominant intrinsic binding forces. nih.gov Similarly, docking studies of caffeine with human topoisomerase IIα revealed the formation of two hydrogen bonds with Ala167A and Lys168A. nih.gov

Enzyme Active Site Docking

Docking studies are also crucial for understanding how these compounds interact with enzyme active sites. For example, molecular docking of various caffeine derivatives has been performed to predict their binding modes within the active sites of enzymes like topoisomerase II. nih.gov Some 8-substituted caffeine derivatives have shown inhibitory activity against topoisomerase II. researchgate.net The binding affinity of caffeine itself to topoisomerase IIα was found to be the lowest among the studied compounds, suggesting that modifications at the 8-position can significantly influence this interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Activity

QSAR studies on caffeine derivatives have been conducted to develop predictive models for their biological activities, such as anticancer effects. researchgate.net These models are crucial for designing new ligands with enhanced potency. By analyzing a set of caffeine derivatives with known activities, researchers can identify structural features that are critical for their biological effects. For instance, a QSAR study on new caffeine derivatives with epithelial anticancer activity showed that the developed models had good predictive ability, leading to the identification of seven new compounds with potentially significant anticancer activity. researchgate.net

Descriptors and Statistical Validation

The development of robust QSAR models relies on the selection of appropriate molecular descriptors and rigorous statistical validation. Descriptors can be of various types, including topological, quantum chemical, and mathematical. unibo.it In a study of caffeine derivatives with anticancer activity, descriptors such as area, distance radical, and radical partition coefficient were found to be important. researchgate.net The statistical quality of the QSAR models is assessed using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and standard deviation. researchgate.netunibo.it For example, a QSAR model for the pKa of phenols demonstrated good fit with high R² and Q² values. unibo.it The predictive power of these models is often validated using an external set of compounds. researchgate.netmdpi.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about the antioxidant properties of caffeine and its derivatives. rsc.org These studies often focus on calculating properties like bond dissociation enthalpies (BDEs) and ionization potentials (IPs) to understand the mechanisms of antioxidant action, which can include hydrogen atom transfer (HAT) or single electron transfer (SET). rsc.orgnih.gov The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. rsc.org For instance, a benchmark study on polyphenols suggested that the LC-PBE functional is suitable for calculating O–H BDEs in the gas phase. rsc.org

In Silico Prediction of Molecular Properties

In silico, or computational, studies play a crucial role in modern drug discovery and development by predicting the physicochemical and pharmacokinetic properties of a compound before it is synthesized and tested in a laboratory. For 8-((2-hydroxyethyl)thio)caffeine, these predictions offer a preliminary assessment of its potential as a therapeutic agent.

Ligand Efficiency and Drug-Likeness Assessment

Ligand efficiency (LE) is a key metric in drug design that evaluates how well a molecule binds to its target, relative to its size. It is calculated as the ratio of the binding affinity to the number of non-hydrogen atoms. While specific binding affinity data for 8-((2-hydroxyethyl)thio)caffeine is not extensively available in the public domain, its structural features can be analyzed to predict its drug-likeness.

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which predicts that a compound is likely to be orally bioavailable if it meets certain criteria.

Table 1: Predicted Physicochemical Properties of 8-((2-hydroxyethyl)thio)caffeine

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight270.3 g/mol Yes (< 500)
LogP (octanol-water partition coefficient)-0.5Yes (< 5)
Hydrogen Bond Donors1Yes (< 5)
Hydrogen Bond Acceptors5Yes (< 10)

The predicted properties of 8-((2-hydroxyethyl)thio)caffeine indicate that it complies with Lipinski's Rule of Five, suggesting it has favorable characteristics for oral bioavailability. Its relatively low molecular weight and moderate number of hydrogen bond donors and acceptors contribute to its drug-like profile.

Molecular Dynamics Simulations (if applicable to in vitro systems)

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and interactions of a molecule with its environment over time. While specific MD simulation studies focused solely on 8-((2-hydroxyethyl)thio)caffeine in complex with a biological target are not widely published, the general principles can be applied to understand its likely behavior.

In a hypothetical in vitro system, such as an enzyme active site, MD simulations could be used to:

Predict Binding Poses: Determine the most stable orientation of the compound within the binding pocket.

Analyze Interaction Stability: Assess the strength and duration of hydrogen bonds and other non-covalent interactions with amino acid residues.

Evaluate Conformational Flexibility: Understand how the compound and the protein adapt to each other upon binding.

These simulations would be critical in elucidating the mechanism of action if 8-((2-hydroxyethyl)thio)caffeine were to be developed as an inhibitor of a specific enzyme, such as a phosphodiesterase, a common target for caffeine and its derivatives.

Biochemical Transformations and Chemical Stability in Research Models

Enzymatic Biotransformation Pathways (in non-human biological systems/microsomes)

Detailed experimental studies on the specific enzymatic biotransformation of Caffeine (B1668208), 8-((2-hydroxyethyl)thio)- in non-human biological systems or microsomes were not identified in a review of the available scientific literature. Research on the parent compound, caffeine, shows that its metabolism is heavily influenced by species and the concentration of the substrate. nih.gov For context, in rats, C-8 hydroxylation is the dominant metabolic pathway for caffeine, whereas in humans, N-demethylation is the primary route. nih.gov However, it is crucial to note that the introduction of the (2-hydroxyethyl)thio group at the C-8 position would significantly alter the molecule's structure and could lead to different metabolic pathways than those observed for caffeine.

Cytochrome P450 Enzyme Involvement (e.g., CYP1A2, CYP2A6, CYP2E1)

Specific studies investigating the involvement of Cytochrome P450 enzymes (such as CYP1A2, CYP2A6, or CYP2E1) in the metabolism of Caffeine, 8-((2-hydroxyethyl)thio)- have not been detailed in the public scientific literature. For the parent compound, caffeine, CYP1A2 is the primary enzyme responsible for its metabolism in humans, catalyzing the majority of its N-demethylation reactions. researchgate.netnih.govnih.gov CYP2E1 has also been shown to have a role, particularly in the formation of theophylline (B1681296) and theobromine (B1682246) from caffeine. nih.govchemicalbook.com The metabolism of caffeine's primary metabolites can also involve CYP2A6. researchgate.net Without specific research, it is not possible to state which of these or other enzymes would be involved in the biotransformation of the 8-((2-hydroxyethyl)thio)- derivative.

Demethylation and Hydroxylation Reactions

There is no specific information available from the reviewed sources regarding the demethylation and hydroxylation reactions of Caffeine, 8-((2-hydroxyethyl)thio)-. The metabolism of caffeine itself involves several key reactions, including N3-demethylation to form paraxanthine, N1-demethylation to theophylline, and N7-demethylation to theobromine. nih.govwikipedia.org Additionally, C-8 hydroxylation of caffeine leads to the formation of 1,3,7-trimethyluric acid. chemicalbook.com The presence of a bulky thioether substituent at the C-8 position would likely influence or inhibit C-8 hydroxylation and could sterically hinder the access of enzymes to the N-demethylation sites, but experimental data are required to confirm this.

Formation of Primary and Secondary Metabolites

The primary and secondary metabolites resulting from the biotransformation of Caffeine, 8-((2-hydroxyethyl)thio)- have not been identified in the reviewed literature. For caffeine, the primary metabolites are well-established as paraxanthine, theobromine, and theophylline. nih.govnih.gov These primary metabolites undergo further biotransformation to secondary metabolites. Determining the metabolic profile of the title compound would require dedicated in vitro studies using liver microsomes or other appropriate biological models.

Chemical Stability and Degradation Kinetics

Specific data on the chemical stability and degradation kinetics of Caffeine, 8-((2-hydroxyethyl)thio)- are not available in the reviewed scientific literature. Studies have been conducted on other thio-caffeine analogues, but these have primarily focused on antioxidant properties rather than chemical stability.

Note on Data Tables: Interactive data tables could not be generated as no specific quantitative data for the enzymatic biotransformation or chemical stability of Caffeine, 8-((2-hydroxyethyl)thio)- were found in the reviewed literature.

Hydrolytic Stability under Varying pH Conditions

No studies detailing the hydrolytic stability of Caffeine, 8-((2-hydroxyethyl)thio)- under varying pH conditions were found. Such studies would be necessary to understand the compound's shelf-life in solution and its persistence under different environmental or physiological pH ranges.

Oxidative Degradation Pathways and Products

The specific oxidative degradation pathways and resulting products for Caffeine, 8-((2-hydroxyethyl)thio)- have not been documented. Research into the oxidative degradation of the parent caffeine molecule, for instance through ozonation, has shown that the imidazole (B134444) ring is susceptible to opening, leading to various degradation by-products. Another study simulating hepatic metabolism using Fenton's reagent found that caffeine undergoes both hydroxylation and N-demethylation. The sulfur atom in the thioether linkage of Caffeine, 8-((2-hydroxyethyl)thio)- would likely be susceptible to oxidation, potentially forming sulfoxide (B87167) and sulfone derivatives, but this has not been experimentally verified in the available literature.

Influence of Temperature on Compound Stability

The stability of a molecule is intrinsically linked to the strength of its chemical bonds and the presence of functional groups that may be susceptible to thermal degradation. In the case of 8-((2-hydroxyethyl)thio)caffeine, the core xanthine (B1682287) structure, which it shares with caffeine, is relatively stable. Caffeine itself has been shown to begin degradation at temperatures around 146°C under specific analytical conditions. nih.gov

The introduction of the 8-((2-hydroxyethyl)thio)- side chain, however, presents new potential pathways for thermal decomposition not present in the parent caffeine molecule. The carbon-sulfur (C-S) bond in the thioether linkage is generally weaker than the carbon-carbon and carbon-nitrogen bonds that dominate the caffeine scaffold. This suggests that the thioether bond could be a primary site of thermal cleavage.

To definitively characterize the thermal stability of 8-((2-hydroxyethyl)thio)caffeine, controlled thermal analysis studies, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary. Such studies would identify the onset temperature of degradation and elucidate the thermal decomposition profile of the molecule.

Comparative Analysis of Stability with Parent Caffeine and Other Xanthine Derivatives

A direct comparative stability analysis of 8-((2-hydroxyethyl)thio)caffeine with its parent compound, caffeine, and other xanthine derivatives is hampered by the absence of specific experimental data for this particular analog. Nevertheless, a qualitative comparison can be drawn based on the structural differences and their likely impact on chemical stability.

Caffeine is a well-characterized and chemically stable molecule, a factor contributing to its widespread presence in various consumables. nih.gov Its stability is attributed to the robust aromatic purine (B94841) ring system.

The substitution at the C8 position of the xanthine ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of caffeine and other xanthines. nih.gov However, these substitutions can also significantly influence the molecule's stability.

The thioether linkage in 8-((2-hydroxyethyl)thio)caffeine introduces a point of potential oxidative instability. Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, thereby altering the chemical identity and properties of the compound. This represents a degradation pathway not available to the parent caffeine molecule.

Future research should focus on conducting systematic stability studies on a series of 8-substituted xanthine derivatives, including 8-((2-hydroxyethyl)thio)caffeine, under various stress conditions (e.g., heat, light, pH, and oxidizing agents). This would provide a comprehensive understanding of how different functional groups at the C8 position impact the stability of the xanthine scaffold.

Future Directions in Research on 8 2 Hydroxyethyl Thio Caffeine

Exploration of Novel Synthetic Routes and Scalability

The synthesis of 8-substituted caffeine (B1668208) derivatives, including 8-((2-hydroxyethyl)thio)caffeine, typically commences with the halogenation of the C-8 position of the caffeine molecule. researchgate.netresearchgate.net The most common starting material is 8-bromocaffeine, which is synthesized from caffeine using reagents like bromine in acetic acid or N-bromosuccinimide. researchgate.netresearchgate.net The subsequent step involves a nucleophilic substitution reaction where the halogen is displaced by a thiol-containing nucleophile. researchgate.net

A key challenge in the synthesis of 8-thio-caffeine derivatives is controlling the reaction conditions to prevent side reactions and ensure high purity of the final product. Future studies should aim to optimize reaction parameters such as temperature, reaction time, and the choice of base to maximize the yield and purity of 8-((2-hydroxyethyl)thio)caffeine.

Investigation of Unexplored Molecular Targets and Pathways

The pharmacological effects of caffeine and its derivatives are primarily attributed to their interaction with adenosine (B11128) receptors. researchgate.net However, structural modifications at the C-8 position can significantly alter the biological activity and lead to interactions with a variety of other molecular targets. researchgate.net For instance, different 8-substituted caffeine derivatives have been shown to exhibit inhibitory activity against phosphodiesterases (PDEs), topoisomerase II, and monoamine oxidase (MAO). researchgate.netresearchgate.net

Future research on 8-((2-hydroxyethyl)thio)caffeine should therefore include comprehensive screening against a wide range of molecular targets to uncover novel biological activities. This could involve high-throughput screening assays against panels of receptors, enzymes, and ion channels. The presence of the hydroxyethylthio group at the C-8 position may confer unique binding properties, potentially leading to the discovery of new and unexpected molecular targets.

Furthermore, investigating the downstream signaling pathways affected by the binding of 8-((2-hydroxyethyl)thio)caffeine to its molecular targets will be crucial for understanding its mechanism of action. This could involve techniques such as transcriptomics and proteomics to identify changes in gene and protein expression in response to treatment with the compound.

Advanced Spectroscopic and Structural Characterization Techniques

The characterization of novel compounds is a fundamental aspect of chemical research. For 8-((2-hydroxyethyl)thio)caffeine, a combination of advanced spectroscopic and structural characterization techniques will be essential to fully elucidate its chemical properties. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry will be employed to confirm the chemical structure and purity of the synthesized compound. nih.govnih.gov

For a more detailed structural analysis, single-crystal X-ray diffraction will be a powerful tool to determine the precise three-dimensional arrangement of atoms in the molecule. nih.govredalyc.org This information is invaluable for understanding the compound's conformation and intermolecular interactions, which can provide insights into its physical and biological properties. redalyc.org The crystal structure of anhydrous caffeine has been determined, providing a reference for comparison. researchgate.netnih.gov

Advanced spectroscopic techniques, such as two-dimensional NMR (e.g., COSY, HSQC, HMBC), could be utilized to unambiguously assign all proton and carbon signals, especially in cases of complex spectra. Additionally, solid-state NMR could provide information about the structure and dynamics of the compound in the solid state.

Development of Targeted Analogues Based on Computational Insights

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. nih.govnih.gov In the context of 8-((2-hydroxyethyl)thio)caffeine, computational studies can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogs. nih.gov

Future research should leverage in silico methods to predict the physicochemical properties of 8-((2-hydroxyethyl)thio)caffeine, such as its lipophilicity and aqueous solubility, which are important for its pharmacokinetic profile. nih.gov Molecular docking studies can be performed to predict the binding mode of the compound to various molecular targets, helping to prioritize experimental testing and providing a rationale for observed biological activities. nih.gov

Based on the insights gained from computational studies, a library of targeted analogues of 8-((2-hydroxyethyl)thio)caffeine can be designed and synthesized. These analogues could feature modifications to the hydroxyethylthio side chain or other positions of the caffeine scaffold to optimize binding affinity, selectivity, and pharmacokinetic properties. This iterative process of computational design, synthesis, and biological evaluation is a powerful strategy for developing novel therapeutic agents.

Application in Chemical Biology Tools and Probes

The unique chemical structure of 8-((2-hydroxyethyl)thio)caffeine makes it a promising candidate for the development of chemical biology tools and probes. The presence of the reactive hydroxyl group on the side chain could be exploited for the attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules. mdpi.comrndsystems.comnih.gov

The development of a fluorescently labeled version of 8-((2-hydroxyethyl)thio)caffeine would enable researchers to visualize its subcellular localization and track its interactions with biological targets in real-time using fluorescence microscopy. This would provide valuable information about its mechanism of action and cellular uptake. Recently, a glutathione-based photoaffinity probe was used to identify caffeine as a positive allosteric modulator of the calcium-sensing receptor, demonstrating the utility of such probes. acs.org

Furthermore, 8-((2-hydroxyethyl)thio)caffeine could be immobilized on a solid support to create an affinity chromatography matrix for the purification and identification of its binding partners from complex biological samples. This approach could lead to the discovery of novel protein targets and provide further insights into the compound's biological function. The development of caffeine-based biosensors is also an active area of research. nih.gov

Q & A

Q. What criteria should guide the selection of primary literature for comparative studies on xanthine derivatives?

  • Methodological Answer: Prioritize peer-reviewed studies with:
  • Full experimental protocols : Including reagent sources and equipment specifications.
  • Negative controls : To rule out assay artifacts.
  • Conflict of interest disclosures : Especially for industry-funded research.
    Use tools like SciFinder or Reaxys to filter studies by synthetic methodology and bioassay type, avoiding non-indexed sources (e.g., blogs, non-peer-reviewed preprints) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.